An In-Depth Technical Guide to 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (CAS Number: 1111638-74-4), a heterocyclic compound of significant interest in medicinal chemistry. The guide details a plausible synthetic route, outlines its physicochemical properties, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The pyrazolopyrimidine core is a well-established pharmacophore, and this guide will delve into the rationale behind its therapeutic importance, supported by numerous examples of related compounds with proven biological activity. While specific bioactivity data for the title compound is not extensively available in the public domain, this guide serves as a valuable resource for researchers interested in synthesizing and exploring the therapeutic potential of this and related molecules.
Introduction: The Significance of the Pyrazolopyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine scaffold, a privileged heterocyclic system in drug discovery.[1] This core structure is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with a wide array of biological targets.[2] Consequently, pyrazolopyrimidine derivatives have been successfully developed as potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.[3] The diverse biological activities reported for this scaffold include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4]
The title compound, 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, incorporates several key features that make it a valuable tool for drug discovery. The iodo group at the 3-position of the pyrazole ring serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The methylthio group at the 2-position of the pyrimidine ring can also be modulated to fine-tune the compound's physicochemical properties and biological activity.
Physicochemical Properties
A summary of the known physicochemical properties of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1111638-74-4 | [5] |
| Molecular Formula | C8H7IN4S | [5] |
| Molecular Weight | 318.14 g/mol | [5] |
| Density | 2.00 g/cm³ | [6] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis commences with the construction of a 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine intermediate, which is then subjected to iodination.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(1H-pyrazol-4-yl)-2-chloropyrimidine (Intermediate C)
This step involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.[7]
-
Materials: 2,4-dichloropyrimidine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent (e.g., dioxane/water mixture).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(1H-pyrazol-4-yl)-2-chloropyrimidine.
-
Step 2: Synthesis of 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (Intermediate E)
This step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.
-
Materials: 4-(1H-pyrazol-4-yl)-2-chloropyrimidine, sodium thiomethoxide, and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Procedure:
-
Dissolve 4-(1H-pyrazol-4-yl)-2-chloropyrimidine (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (Target Compound G)
The final step is the regioselective iodination of the pyrazole ring. The pyrazole ring is susceptible to electrophilic substitution, and the C3 and C5 positions are generally the most reactive. In this case, iodination is expected to occur at the C3 position.
-
Materials: 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, N-Iodosuccinimide (NIS), and a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile).
-
Procedure:
-
Dissolve 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (1.0 eq) in the solvent in a reaction vessel protected from light.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound, 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Therapeutic Potential
The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The structural similarity of the pyrazolopyrimidine core to the adenine base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[2]
Caption: Mechanism of action of pyrazolopyrimidine-based kinase inhibitors.
Numerous pyrazolopyrimidine derivatives have been investigated as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[9][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia.
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.
-
Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[10]
-
Src Family Kinases: Implicated in cancer cell proliferation, survival, and metastasis.[11]
The iodo-substituent on the pyrazole ring of the title compound provides a strategic point for further chemical modification. Through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions, a wide variety of chemical moieties can be introduced at this position. This allows for the creation of a library of analogues that can be screened against a panel of kinases to identify potent and selective inhibitors.
Future Directions and Conclusion
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine represents a valuable building block for the synthesis of novel drug candidates. The well-established importance of the pyrazolopyrimidine scaffold in medicinal chemistry, coupled with the synthetic versatility offered by the iodo group, makes this compound a highly attractive starting point for drug discovery programs.
Future research should focus on:
-
Synthesis and SAR studies: Synthesizing a diverse library of analogues by derivatizing the iodo- and methylthio- groups to explore the structure-activity relationships for various biological targets.
-
Biological Screening: Screening the synthesized compounds against a broad panel of kinases and other relevant biological targets to identify novel inhibitors.
-
In silico Modeling: Employing computational methods to guide the design of more potent and selective inhibitors based on the pyrazolopyrimidine scaffold.
References
-
ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]
-
National Institutes of Health. Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
-
PubMed. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Available from: [Link]
-
MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]
-
National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]
-
ResearchGate. (PDF) Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]
-
National Institutes of Health. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
-
National Institutes of Health. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: [Link]
- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Available from: [Link]
-
PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]
-
MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available from: [Link]
- Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
-
Semantic Scholar. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available from: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
-
ACS Publications. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
-
RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]
-
ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available from: [Link]
- Google Patents. US20050085472A1 - Pyrazolo pyrimidine derivatives and methods of use thereof.
-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
-
ResearchGate. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. Available from: [Link]
-
ResearchGate. Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides | Request PDF. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
ResearchGate. Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF. Available from: [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
- 6. researchgate.net [researchgate.net]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
